molecular formula C19H27N3O6S2 B2432091 1-{[1-(2,5-dimethoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine CAS No. 956252-55-4

1-{[1-(2,5-dimethoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine

Cat. No. B2432091
CAS RN: 956252-55-4
M. Wt: 457.56
InChI Key: AHYINBBRKDPQOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[1-(2,5-dimethoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine is a useful research compound. Its molecular formula is C19H27N3O6S2 and its molecular weight is 457.56. The purity is usually 95%.
BenchChem offers high-quality 1-{[1-(2,5-dimethoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{[1-(2,5-dimethoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Researchers have synthesized a range of compounds involving sulfamoyl, piperidine, and 1,3,4-oxadiazole functionalities due to their significant biological activities. For example, Aziz‐ur‐Rehman et al. (2017) synthesized derivatives by reacting aralkyl/aryl carboxylic acids with an electrophile derived from 4-methylpiperidine, leading to compounds with promising antibacterial properties. These compounds were structurally elucidated using IR, 1H-NMR, and EI-MS spectral data, highlighting the diverse synthetic routes and structural analyses applicable to similar compounds (Aziz‐ur‐Rehman et al., 2017).

Biological Evaluation

Further research by A. Rehman et al. (2019) on substituted 1,3,4-oxadiazole derivatives synthesized from 1-(4-bromomethylbenzenesulfonyl)-3-methylpiperidine and their antibacterial and anti-enzymatic activities indicated that modifications in the structure could greatly affect therapeutic potential. This study also utilized spectral data for structural confirmation and evaluated the biological activities, demonstrating the relevance of these compounds in developing therapeutic agents (A. Rehman et al., 2019).

Chemical Properties and Interactions

The study of azimsulfuron by Youngeun Jeon et al. (2015) revealed detailed insights into the structural characteristics of sulfonylurea herbicides. This research, involving crystallographic analysis, contributes to understanding the interactions and properties of sulfonylurea derivatives, which can be extrapolated to related compounds for applications in agriculture and beyond (Youngeun Jeon et al., 2015).

Catalysis and Chemical Transformations

Significant contributions by researchers like Jiayan He et al. (2020) on the decarboxylative radical sulfonylation with sulfinates highlight the catalytic potential of sulfonyl-containing compounds. This work demonstrates the versatility of these compounds in synthetic chemistry, offering a novel methodology for the synthesis of sulfones, a critical motif in pharmaceuticals and agrochemicals (Jiayan He et al., 2020).

properties

IUPAC Name

1-[1-(2,5-dimethoxyphenyl)sulfonyl-3,5-dimethylpyrazol-4-yl]sulfonyl-3-methylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O6S2/c1-13-7-6-10-21(12-13)30(25,26)19-14(2)20-22(15(19)3)29(23,24)18-11-16(27-4)8-9-17(18)28-5/h8-9,11,13H,6-7,10,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHYINBBRKDPQOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=C(N(N=C2C)S(=O)(=O)C3=C(C=CC(=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[1-(2,5-dimethoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine

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